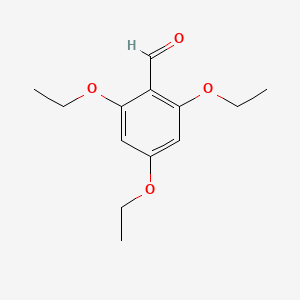

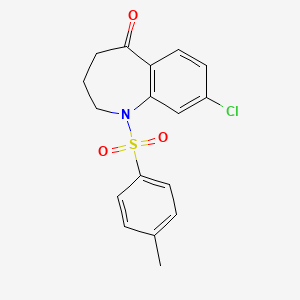

![molecular formula C19H13N3O4S B1596149 1-Naphthalenesulfonic acid, 4-[(8-hydroxy-5-quinolinyl)azo]- CAS No. 26644-96-2](/img/structure/B1596149.png)

1-Naphthalenesulfonic acid, 4-[(8-hydroxy-5-quinolinyl)azo]-

Übersicht

Beschreibung

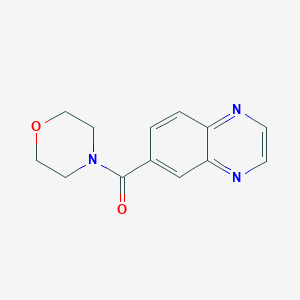

“1-Naphthalenesulfonic acid, 4-[(8-hydroxy-5-quinolinyl)azo]-” is a chemical compound with the molecular formula C19H13N3O4S and a molecular weight of 379.39 . It is widely used in scientific research due to its unique properties, making it ideal for applications in analytical chemistry, pharmaceutical development, and material science.

Molecular Structure Analysis

The molecular structure of this compound consists of a naphthalene ring, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings, linked to a quinoline ring through an azo group . The quinoline ring is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It contains a benzene ring fused to a pyridine ring .Wissenschaftliche Forschungsanwendungen

Quinoline Derivatives and Their Biological Activities

Quinoline derivatives, including structures related to 1-naphthalenesulfonic acid, 4-[(8-hydroxy-5-quinolinyl)azo]-, have been studied extensively for their wide range of biological and pharmacological activities. These compounds are known for their antimalarial, antibacterial, antifungal, anthelmintic, cardiotonic, anticonvulsant, anti-inflammatory, and analgesic properties. The versatility of the quinoline ring, a part of 1-naphthalenesulfonic acid derivatives, makes it a significant focus in medicinal chemistry research (Marella et al., 2013).

Azo Dyes and Their Spectroscopic Properties

Azo dyes derived from hydroxybenzo[ h ]quinolin-2-(1 H )-one, which is structurally related to 1-naphthalenesulfonic acid, 4-[(8-hydroxy-5-quinolinyl)azo]-, have been synthesized and characterized for their spectroscopic properties. These novel azo dyes show solvent-dependent ultraviolet-visible absorption spectra, indicating their potential applications in dye-sensitized solar cells, organic light-emitting diodes (OLEDs), and other photonic devices due to their color variability and tautomeric structures (Rufchahi & Gilani, 2012).

Coordination Chemistry and Linkage Isomerism

The coordination chemistry of 8-hydroxy-7-[(2-hydroxy-5-carboxyphenyl)azo]-5-quinolinesulfonic acid, a compound closely related to 1-naphthalenesulfonic acid, 4-[(8-hydroxy-5-quinolinyl)azo]-, with aluminum(III) reveals interesting aspects of linkage isomerism. This behavior is crucial for understanding the complexation and stabilization of metal ions in various chemical and biological systems, with implications for catalysis, environmental remediation, and the design of metal-organic frameworks (Bai, Einaga, & Hidaka, 1988).

Macrocyclic Compounds and Their Synthesis

The oxidative coupling of 3-chloro-2-hydrazinoquinoxaline with 2-aminonaphthalenesulfonic acid, a reaction pathway relevant to the synthesis of 1-naphthalenesulfonic acid, 4-[(8-hydroxy-5-quinolinyl)azo]- derivatives, leads to the creation of macrocyclic compounds. These compounds have potential applications in the development of new materials, sensors, and pharmaceuticals due to their unique structural features and binding capabilities (Dziomko et al., 1981).

Environmental Degradation of Azo Dyes

The degradation of naphthalene azo dye intermediates, such as 1-diazo-2-naphthol-4-sulfonic acid, which is structurally similar to 1-naphthalenesulfonic acid, 4-[(8-hydroxy-5-quinolinyl)azo]-, using Fenton's reagent, provides insights into the environmental impact and remediation of azo dye pollutants. Understanding the degradation pathways of such compounds is vital for improving wastewater treatment processes and mitigating the environmental impact of industrial dye effluents (Zhu et al., 2012).

Safety And Hazards

While specific safety and hazard information for “1-Naphthalenesulfonic acid, 4-[(8-hydroxy-5-quinolinyl)azo]-” was not found, it’s important to handle all chemical compounds with care. Always use personal protective equipment, avoid dust formation, and avoid getting the compound in eyes, on skin, or clothing .

Eigenschaften

IUPAC Name |

4-[(8-hydroxyquinolin-5-yl)diazenyl]naphthalene-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3O4S/c23-17-9-7-16(14-6-3-11-20-19(14)17)22-21-15-8-10-18(27(24,25)26)13-5-2-1-4-12(13)15/h1-11,23H,(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQNCDPDGDRMZOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N=NC3=C4C=CC=NC4=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9067229 | |

| Record name | 1-Naphthalenesulfonic acid, 4-[(8-hydroxy-5-quinolinyl)azo]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9067229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Naphthalenesulfonic acid, 4-[(8-hydroxy-5-quinolinyl)azo]- | |

CAS RN |

26644-96-2 | |

| Record name | 4-(8-Hydroxy-5-quinolylazo)-1-naphthalenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26644-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthalenesulfonic acid, 4-(2-(8-hydroxy-5-quinolinyl)diazenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026644962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenesulfonic acid, 4-[2-(8-hydroxy-5-quinolinyl)diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenesulfonic acid, 4-[(8-hydroxy-5-quinolinyl)azo]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9067229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

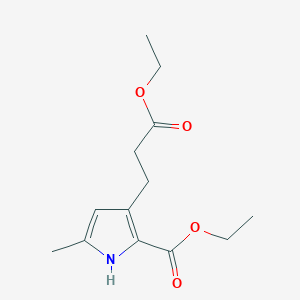

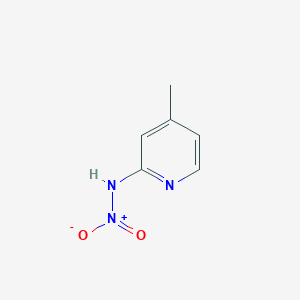

![4-[2-(Pyrrolidin-1-yl)ethyl]pyridine](/img/structure/B1596068.png)

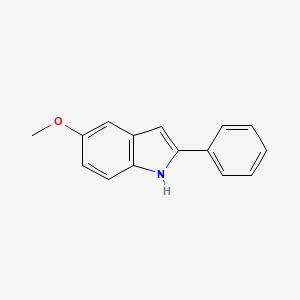

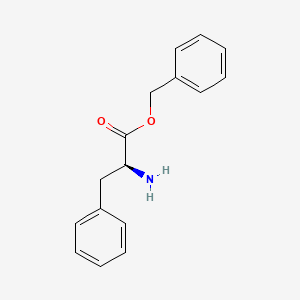

![4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1596073.png)